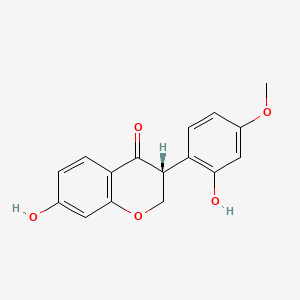

Vestitone

Description

Properties

CAS No. |

158112-50-6 |

|---|---|

Molecular Formula |

C16H14O5 |

Molecular Weight |

286.28 g/mol |

IUPAC Name |

(3R)-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C16H14O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-7,13,17-18H,8H2,1H3/t13-/m0/s1 |

InChI Key |

WQCJOKYOIJVEFN-ZDUSSCGKSA-N |

SMILES |

COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)O |

Isomeric SMILES |

COC1=CC(=C(C=C1)[C@@H]2COC3=C(C2=O)C=CC(=C3)O)O |

Canonical SMILES |

COC1=CC(=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)O)O |

Synonyms |

2,3-dihydro-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-4H-1-benzopyran-4-one vestitone |

Origin of Product |

United States |

Foundational & Exploratory

The Vestitone Biosynthesis Pathway in Dalbergia parviflora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vestitone, a significant isoflavanone found in the heartwood of Dalbergia parviflora, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and drug development efforts. This technical guide delineates the putative biosynthetic pathway of this compound in Dalbergia parviflora, drawing upon the established general isoflavonoid pathway and evidence from related legume species. While direct enzymatic and quantitative data for D. parviflora remain to be fully elucidated, this document provides a robust theoretical framework, detailed experimental protocols for key enzyme assays, and a clear visualization of the proposed metabolic route. The information presented herein serves as a foundational resource for researchers aiming to investigate and harness the therapeutic potential of this plant-derived compound.

Introduction

Dalbergia parviflora, a leguminous plant, is a known source of various bioactive isoflavonoids, including the isoflavanone this compound.[1] Isoflavonoids are a class of phenylpropanoid secondary metabolites that play crucial roles in plant defense and have demonstrated a range of health-promoting benefits in humans. The biosynthesis of these compounds follows a complex, multi-step enzymatic pathway. This guide focuses on the specific branch of this pathway leading to the formation of this compound.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound in Dalbergia parviflora is proposed to proceed through the general phenylpropanoid and isoflavonoid pathways, culminating in a series of specific hydroxylation and reduction steps. The pathway can be divided into three main stages:

-

Stage 1: Phenylpropanoid Pathway and Chalcone Synthesis. This initial stage involves the conversion of L-phenylalanine to 4-coumaroyl-CoA, which then serves as a precursor for the synthesis of naringenin chalcone, catalyzed by Chalcone Synthase (CHS).

-

Stage 2: Isoflavonoid Backbone Formation. Naringenin chalcone is isomerized to naringenin by Chalcone Isomerase (CHI). Subsequently, Isoflavone Synthase (IFS), a key enzyme in isoflavonoid biosynthesis, catalyzes an aryl migration to form 2,7,4'-trihydroxyisoflavanone.[2] This unstable intermediate is then dehydrated to form daidzein.

-

Stage 3: Tailoring Steps to this compound. The isoflavone daidzein is methylated to formononetin. Formononetin is then hydroxylated at the 2' position by Isoflavone 2'-hydroxylase to yield 2'-hydroxyformononetin.[3][4] In the final proposed step, 2'-hydroxyformononetin is reduced to (3R)-vestitone by a stereospecific isoflavone reductase.[5]

Pathway Visualization

Caption: Putative this compound biosynthesis pathway in Dalbergia parviflora.

Key Enzymes and Intermediates

The following table summarizes the key enzymes and intermediates in the proposed this compound biosynthesis pathway. While the presence of these enzymes in Dalbergia parviflora is inferred from the presence of this compound and related isoflavonoids, direct enzymatic characterization from this species is a subject for future research.

| Intermediate | Enzyme | Enzyme Commission (EC) Number | Reaction |

| L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | 4.3.1.24 | Deamination |

| Cinnamic Acid | Cinnamate 4-Hydroxylase (C4H) | 1.14.14.91 | Hydroxylation |

| p-Coumaric Acid | 4-Coumarate-CoA Ligase (4CL) | 6.2.1.12 | Ligation with CoA |

| 4-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone Synthase (CHS) | 2.3.1.74 | Polyketide synthesis |

| Naringenin Chalcone | Chalcone Isomerase (CHI) | 5.5.1.6 | Isomerization |

| Naringenin | Isoflavone Synthase (IFS) | 1.14.14.89 | Aryl migration |

| 2,7,4'-Trihydroxyisoflavanone | 2-Hydroxyisoflavanone Dehydratase (HID) | 4.2.1.105 | Dehydration |

| Daidzein | Isoflavone O-Methyltransferase (IOMT) | 2.1.1.46 | Methylation |

| Formononetin | Isoflavone 2'-Hydroxylase (I2'H) | 1.14.14.90 | Hydroxylation |

| 2'-Hydroxyformononetin | Isoflavone Reductase (IFR) | 1.3.1.45 | Reduction |

| This compound | - | - | Final Product |

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding enzyme kinetics and metabolite concentrations for the this compound biosynthesis pathway in Dalbergia parviflora. The following table is provided as a template for future research to populate.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg protein/min) | Optimal pH | Optimal Temperature (°C) |

| CHS | 4-Coumaroyl-CoA | Data not available | Data not available | Data not available | Data not available |

| CHI | Naringenin Chalcone | Data not available | Data not available | Data not available | Data not available |

| IFS | Naringenin | Data not available | Data not available | Data not available | Data not available |

| I2'H | Formononetin | Data not available | Data not available | Data not available | Data not available |

| IFR | 2'-Hydroxyformononetin | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are generalized protocols for the key enzyme assays in the this compound biosynthesis pathway. These protocols would require optimization for use with enzyme extracts from Dalbergia parviflora.

Chalcone Synthase (CHS) Activity Assay

Principle: The activity of CHS is determined by measuring the formation of naringenin chalcone from 4-coumaroyl-CoA and malonyl-CoA spectrophotometrically.

Methodology:

-

Enzyme Extraction: Homogenize fresh or frozen D. parviflora tissue (e.g., heartwood shavings) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM β-mercaptoethanol and polyvinylpolypyrrolidone). Centrifuge the homogenate and use the supernatant as the crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM KCN, 10 µM 4-coumaroyl-CoA, and 100 µM malonyl-CoA.

-

Assay: Initiate the reaction by adding the enzyme extract to the reaction mixture. Incubate at 30°C.

-

Detection: Monitor the increase in absorbance at 370 nm, which corresponds to the formation of naringenin chalcone.

-

Calculation: Calculate the enzyme activity based on the molar extinction coefficient of naringenin chalcone.

Chalcone Isomerase (CHI) Activity Assay

Principle: CHI activity is measured by following the decrease in absorbance of the substrate, naringenin chalcone, as it is converted to the flavanone naringenin.

Methodology:

-

Enzyme Extraction: Prepare the enzyme extract as described for the CHS assay.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5) and naringenin chalcone (dissolved in a small amount of methanol).

-

Assay: Start the reaction by adding the enzyme extract.

-

Detection: Monitor the decrease in absorbance at 370 nm.

-

Calculation: Calculate the rate of substrate conversion to determine enzyme activity.

Isoflavone Synthase (IFS) Activity Assay

Principle: IFS is a cytochrome P450 enzyme. Its activity is typically measured by incubating microsomes with the substrate (naringenin) and NADPH, followed by HPLC analysis to detect the formation of 2-hydroxyisoflavanone or its dehydrated product, daidzein.

Methodology:

-

Microsome Preparation: Homogenize D. parviflora tissue in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction.

-

Reaction Mixture: The reaction mixture should contain 50 mM potassium phosphate buffer (pH 7.5), the microsomal preparation, 100 µM naringenin, and 1 mM NADPH.

-

Assay: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes). Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Analysis: Extract the products with the organic solvent, evaporate to dryness, and redissolve in methanol. Analyze the products by HPLC, comparing retention times with authentic standards of daidzein.

Isoflavone 2'-Hydroxylase (I2'H) Activity Assay

Principle: Similar to IFS, I2'H is a cytochrome P450 enzyme. Its activity is determined by incubating microsomes with formononetin and NADPH and detecting the formation of 2'-hydroxyformononetin via HPLC.

Methodology:

-

Microsome Preparation: Isolate microsomes as described for the IFS assay.

-

Reaction Mixture: The reaction mixture will contain 50 mM potassium phosphate buffer (pH 7.5), the microsomal fraction, 100 µM formononetin, and 1 mM NADPH.

-

Assay: Incubate at 30°C and stop the reaction with an organic solvent.

-

Analysis: Extract and analyze the products by HPLC, looking for the peak corresponding to 2'-hydroxyformononetin.

Isoflavone Reductase (IFR) Activity Assay

Principle: IFR activity is measured by monitoring the NADPH-dependent reduction of 2'-hydroxyformononetin to this compound. The reaction can be followed by HPLC.

Methodology:

-

Enzyme Extraction: Prepare a soluble protein extract as described for the CHS assay.

-

Reaction Mixture: The reaction mixture should contain 100 mM potassium phosphate buffer (pH 6.5), 100 µM 2'-hydroxyformononetin, and 1 mM NADPH.

-

Assay: Initiate the reaction by adding the enzyme extract and incubate at 30°C.

-

Analysis: Stop the reaction at various time points and analyze the formation of this compound by HPLC.

Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the this compound biosynthesis pathway in Dalbergia parviflora.

Caption: General workflow for characterizing the this compound biosynthesis pathway.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the putative this compound biosynthesis pathway in Dalbergia parviflora. While the proposed pathway is based on sound biochemical principles and evidence from related species, further research is imperative to validate these steps in D. parviflora. Future work should focus on the isolation and characterization of the key enzymes, elucidation of their kinetic properties, and quantification of the metabolic flux through the pathway. Such studies will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this compound and other valuable isoflavonoids for pharmaceutical applications.

References

- 1. This compound | C16H14O5 | CID 439310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 3. [Chemical constituents of Dalbergia odorifera] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoflavone 2'-hydroxylase - Wikipedia [en.wikipedia.org]

- 5. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Vestitone: A Technical Guide to its Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vestitone, a naturally occurring isoflavanone, has garnered significant interest within the scientific community due to its potential therapeutic properties, including antibacterial and anti-inflammatory activities. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its known biological activities and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite found predominantly in plants of the Leguminosae (Fabaceae) family. While it may be present in various species, the most well-documented and significant sources for its isolation are:

-

Erythrina fusca (Swamp Immortelle): The stem bark of this tropical tree is a known source of various flavonoids and pterocarpans, including this compound.[1][2][3]

-

Dalbergia parviflora (Thingan wood): The heartwood of this species has been identified as a source of numerous isoflavonoids, with this compound being a notable constituent.[4]

Other species within these genera and related leguminous plants may also serve as potential sources of this compound, though they are less extensively documented in the current literature.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, fractionation, and purification. The following protocols are synthesized from established methodologies for the isolation of isoflavonoids from plant materials.

Extraction

The initial step involves the extraction of crude metabolites from the plant material. The choice of solvent and method can significantly impact the yield and purity of the crude extract.

2.1.1. Maceration Protocol

This is a conventional and straightforward method for initial extraction.

-

Preparation of Plant Material: The selected plant part (e.g., dried and powdered stem bark of Erythrina fusca or heartwood of Dalbergia parviflora) is ground to a fine powder to increase the surface area for solvent penetration.

-

Solvent Extraction: The powdered material is submerged in a suitable organic solvent, typically methanol or ethanol, at a solid-to-liquid ratio of approximately 1:10 (w/v).[5]

-

Incubation: The mixture is left to stand at room temperature for a period of 48-72 hours with occasional agitation to ensure thorough extraction.

-

Filtration and Concentration: The mixture is then filtered to separate the solid plant residue from the liquid extract. The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

2.1.2. Soxhlet Extraction Protocol

This method provides a more exhaustive extraction through continuous percolation of the solvent.

-

Preparation: The powdered plant material is placed in a thimble made of porous paper.

-

Extraction: The thimble is placed into the main chamber of the Soxhlet extractor. The extractor is then fitted to a flask containing the extraction solvent (e.g., methanol) and a condenser.

-

Process: The solvent is heated to reflux. The solvent vapor travels up a distillation arm, condenses, and drips into the thimble containing the plant material. The solvent fills the thimble and extracts the desired compounds. Once the solvent level reaches the top of a siphon tube, it is siphoned back into the flask, carrying the extracted compounds with it. This cycle is repeated multiple times.

-

Concentration: After extraction, the solvent is evaporated to yield the crude extract.

Fractionation

The crude extract is a complex mixture of various compounds. Liquid-liquid partitioning is employed to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

-

Solvent Partitioning: The crude methanol or ethanol extract is suspended in a mixture of methanol and water (e.g., 9:1 v/v) and then partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Fraction Collection: Each solvent layer is collected separately and evaporated to dryness. This compound, being a moderately polar isoflavanone, is typically expected to be enriched in the chloroform and/or ethyl acetate fractions.

Purification

The enriched fraction is further purified using chromatographic techniques to isolate this compound.

2.3.1. Column Chromatography

This is the primary method for the separation of individual compounds from the enriched fraction.

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient of non-polar to polar solvents is used to elute the compounds. A common solvent system is a gradient of chloroform and methanol.

-

Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

2.3.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For final purification to achieve high purity, Prep-HPLC is often employed.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is a common mobile phase system.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance is used to monitor the elution of the compound.

-

Collection: The peak corresponding to this compound is collected.

Quantitative Data

Quantitative data on the yield of this compound from its natural sources is not extensively reported in the literature. However, studies on related isoflavonoids in Dalbergia species have reported yields in the range of milligrams per gram of dried plant material.[6] The yield of this compound is dependent on several factors, including the plant species, geographical location, time of harvest, and the extraction and purification methods employed. A summary of typical extraction parameters and potential yields for isoflavonoids is presented in Table 1.

| Parameter | Maceration | Soxhlet Extraction | Fractionation Solvent | Purification Method | Reported Isoflavonoid Yield (General) |

| Value | 48-72 hours | 24-48 hours | Chloroform/Ethyl Acetate | Column Chromatography, Prep-HPLC | 0.1 - 5 mg/g of dry weight |

Table 1: Summary of Extraction and Purification Parameters for Isoflavonoids.

Experimental Protocols: Characterization

Once isolated, the structure of this compound is confirmed using various spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the isolated compound.

-

Expected Molecular Formula: C₁₆H₁₄O₅

-

Expected Monoisotopic Mass: 286.0841 g/mol [4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of this compound.

-

¹H NMR (in CDCl₃): Expected signals include aromatic protons, methoxy protons, and protons of the isoflavanone core.

-

¹³C NMR (in CDCl₃): Expected signals correspond to the 16 carbon atoms in the this compound structure.

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation of this compound from plant material.

Caption: A generalized workflow for the isolation and purification of this compound.

Postulated Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory activities of related isoflavonoids, a plausible signaling pathway for this compound's action is the inhibition of the NF-κB pathway.[7][8]

Caption: Postulated inhibition of the NF-κB inflammatory pathway by this compound.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, primarily as an antibacterial and anti-inflammatory agent.

Antibacterial Activity

This compound has demonstrated activity against various bacterial strains.[4] The precise mechanism of its antibacterial action is not fully elucidated but, like other flavonoids, it is hypothesized to involve:

-

Disruption of the bacterial cell membrane: Altering membrane fluidity and permeability.

-

Inhibition of nucleic acid synthesis: Interfering with DNA gyrase or other essential enzymes.

-

Inhibition of bacterial energy metabolism.

Anti-inflammatory Activity

The anti-inflammatory properties of isoflavonoids are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. As depicted in the diagram above, a likely mechanism for this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[7][8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). By inhibiting the activation of the IKK complex, this compound could prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Conclusion

This compound represents a promising natural product with potential applications in the development of new therapeutic agents. This guide has provided a detailed overview of its natural sources and a comprehensive framework for its isolation and characterization. Further research is warranted to fully elucidate its pharmacological properties, establish definitive quantitative yields from various sources, and explore its mechanisms of action in greater detail. The methodologies and information presented here serve as a foundational resource to facilitate these future investigations.

References

- 1. Fuscacarpans A-C, new pterocarpans from the stems of Erythrina fusca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jmp.ir [jmp.ir]

- 3. Flavanoids and pterocarpans from the bark of Erythrina fusca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C16H14O5 | CID 439310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

Vestitone: A Technical Overview of its Molecular Characteristics and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isoflavonoid Vestitone, summarizing its core molecular properties and exploring its known biological activities. The information is presented to support research and development efforts in pharmacology and medicinal chemistry.

Core Molecular Data

This compound, a naturally occurring isoflavonoid, possesses a distinct chemical structure that underpins its biological functions. Its fundamental molecular characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄O₅ | [1] |

| Molecular Weight | 286.28 g/mol | [1] |

| IUPAC Name | (3R)-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chroman-4-one | [1] |

| Synonyms | (3R)-Vestitone, (-)-Vestitone | [1] |

| CAS Number | 66211-83-4 | [1] |

Biological Activities and Mechanisms of Action

This compound has demonstrated notable antibacterial and anti-inflammatory properties. As a flavonoid, its mechanisms of action are generally attributed to its ability to interact with cellular membranes and modulate key signaling pathways.

Antibacterial Activity

While specific high-throughput screening against a wide array of bacterial strains is not extensively documented, flavonoids, including this compound, are known to exert their antibacterial effects through several mechanisms:

-

Disruption of Bacterial Cell Membranes: The lipophilic nature of flavonoids allows them to intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential intracellular components and ultimately, cell death.

-

Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to interfere with the synthesis of bacterial DNA and RNA.

-

Inhibition of Bacterial Enzymes: Flavonoids can inhibit the activity of various bacterial enzymes that are crucial for metabolic processes.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound and related isoflavonoids are primarily mediated through the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound is thought to inhibit this pathway, likely by preventing the degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm.

The MAPK signaling cascade is another critical pathway involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Flavonoids can interfere with this pathway at various levels, leading to a reduction in the production of pro-inflammatory cytokines.

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's biological activities can be adapted from studies on structurally similar isoflavonoids, such as (3S)-vestitol. The following outlines key experimental methodologies.

Anti-inflammatory Activity Assessment

Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages can be used.

-

Culture cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Seed cells in multi-well plates at a suitable density.

-

Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

The production of nitric oxide, a key inflammatory mediator, can be measured using the Griess assay.

-

After cell treatment, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) to determine the nitrite concentration, which is indicative of NO production.

The levels of pro-inflammatory and anti-inflammatory cytokines in the cell culture supernatant can be quantified using enzyme-linked immunosorbent assays (ELISAs) or multiplex bead-based assays.

The effect of this compound on the expression of genes involved in inflammation can be assessed using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Isolate total RNA from the treated cells.

-

Synthesize complementary DNA (cDNA) from the RNA.

-

Perform qRT-PCR using specific primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene for normalization.

Antibacterial Activity Assessment

The MIC of this compound against various bacterial strains (e.g., Staphylococcus aureus) can be determined using the broth microdilution method.

-

Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate the plate under appropriate conditions.

-

The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.

References

The Biological Role of Vestitone in Erythrina fusca: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vestitone, an isoflavonoid of the hydroxyisoflavanone class, is a key secondary metabolite found in the tropical legume Erythrina fusca. This technical guide provides a comprehensive overview of the current understanding of this compound's biological role within this plant species. Primarily functioning as a phytoalexin, this compound is a crucial intermediate in the biosynthesis of more complex antimicrobial compounds, thereby playing a significant role in the plant's defense mechanisms against pathogens. This document details its biosynthesis, putative signaling pathways that regulate its production, and its contribution to the overall chemical defense strategy of Erythrina fusca. Experimental protocols for the extraction and quantification of this compound are also provided, alongside available quantitative data on its biological activity.

Introduction

Erythrina fusca Lour., a member of the Fabaceae family, is a flowering tree recognized for its extensive use in traditional medicine and for its rich chemical diversity.[1] The plant produces a wide array of secondary metabolites, including alkaloids, flavonoids, and pterocarpans, many of which exhibit significant biological activities.[1][2] Among the isoflavonoids isolated from Erythrina fusca, this compound holds a pivotal position in the plant's chemical ecology.[3] Isoflavonoids in legumes are well-documented for their roles as signaling molecules in plant-microbe interactions and as phytoalexins, which are antimicrobial compounds synthesized in response to pathogen attack.[4][5] This whitepaper will focus on the specific biological role of this compound in Erythrina fusca, positioning it as a central component of the plant's inducible defense system.

The Role of this compound as a Phytoalexin Precursor

In leguminous plants, isoflavonoids are key players in defense against microbial pathogens.[4] this compound's primary biological role in Erythrina fusca is inferred to be that of a phytoalexin precursor, specifically as an intermediate in the biosynthesis of the pterocarpan phytoalexin, medicarpin.[6][7] Pterocarpans are a major class of phytoalexins in the Fabaceae family, exhibiting broad-spectrum antimicrobial activity.[2]

The biosynthesis of medicarpin from this compound involves a two-step enzymatic process:

-

Reduction of this compound: The enzyme This compound Reductase (VR) catalyzes the NADPH-dependent reduction of (3R)-vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol (DMI).[6][7]

-

Dehydration and Ring Closure: Subsequently, DMI Dehydratase facilitates the loss of a water molecule and the formation of an ether ring to yield medicarpin.[6][7]

This pathway underscores the importance of this compound as a direct precursor to a potent antimicrobial compound, positioning it as a critical checkpoint in the plant's defense response.

Putative Signaling Pathway for this compound Biosynthesis

While a specific signaling pathway for this compound production in Erythrina fusca has not been elucidated, it is hypothesized to be regulated by the jasmonate signaling pathway, a conserved mechanism in plants for inducing defense responses against pathogens and herbivores.[8][9] The proposed pathway is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by plant cell surface receptors, triggering a signaling cascade that leads to the biosynthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[3][9] JA-Ile then derepresses transcription factors that activate the expression of genes encoding enzymes of the isoflavonoid biosynthetic pathway, leading to the production of this compound.

References

- 1. r.jordan.im [r.jordan.im]

- 2. Frontiers | Pharmacology activity, toxicity, and clinical trials of Erythrina genus plants (Fabaceae): an evidence-based review [frontiersin.org]

- 3. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Metabolic Engineering of Isoflavones: An Updated Overview [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Conversion of this compound to medicarpin in alfalfa (Medicago sativa L.) is catalyzed by two independent enzymes. Identification, purification, and characterization of this compound reductase and 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs | MDPI [mdpi.com]

Spectroscopic and Biological Insights into Vestitone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vestitone is a naturally occurring isoflavanone, a class of flavonoids known for their diverse biological activities. Found in various plant species, including those of the Dalbergia genus, this compound has garnered interest for its potential pharmacological properties, notably its role as an antibacterial agent.[1] This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, outlines general experimental protocols for its analysis, and explores its potential mechanism of action based on current research on related isoflavonoids.

Spectroscopic Data

Precise structural elucidation is paramount in the study of natural products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for determining the chemical structure of molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly available experimental dataset for this compound is not readily accessible, data for the related compound (3R)-Vestitone has been reported. The following tables summarize the expected chemical shifts for the ¹H and ¹³C nuclei of this compound, based on data from similar isoflavanone structures and the referenced literature.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2a | ~4.6 | dd | J ≈ 11.5, 5.0 |

| H-2b | ~4.4 | t | J ≈ 11.5 |

| H-3 | ~3.8 | m | |

| H-5 | ~7.8 | d | J ≈ 8.5 |

| H-6 | ~6.5 | dd | J ≈ 8.5, 2.0 |

| H-8 | ~6.4 | d | J ≈ 2.0 |

| H-3' | ~6.5 | d | J ≈ 2.5 |

| H-5' | ~6.4 | dd | J ≈ 8.5, 2.5 |

| H-6' | ~7.1 | d | J ≈ 8.5 |

| 4'-OCH₃ | ~3.8 | s | |

| 7-OH | Variable | br s | |

| 2'-OH | Variable | br s |

Note: Predicted values are based on general isoflavanone spectra and may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for (3R)-Vestitone

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 | ~71.5 |

| C-3 | ~48.0 |

| C-4 | ~198.0 |

| C-4a | ~115.0 |

| C-5 | ~129.0 |

| C-6 | ~110.0 |

| C-7 | ~164.0 |

| C-8 | ~103.0 |

| C-8a | ~162.0 |

| C-1' | ~118.0 |

| C-2' | ~158.0 |

| C-3' | ~103.0 |

| C-4' | ~160.0 |

| C-5' | ~108.0 |

| C-6' | ~131.0 |

| 4'-OCH₃ | ~55.5 |

Data is based on the literature reference for (3R)-Vestitone from Molecules 2011, 16, 9775, as cited in SpectraBase.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, aiding in the determination of its molecular weight and elemental composition. The molecular formula for this compound is C₁₆H₁₄O₅, with a corresponding molecular weight of approximately 286.28 g/mol .[1]

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₄O₅ |

| Molecular Weight | 286.28 g/mol |

| Exact Mass | 286.08412 g/mol |

| Predicted M-H⁻ | 285.0768 |

In Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), flavonoids like this compound typically undergo retro-Diels-Alder (rDA) fragmentation, which involves the cleavage of the C-ring. This fragmentation pattern provides valuable structural information about the substitution on the A and B rings.

Experimental Protocols

The following provides a general methodology for the spectroscopic analysis of isoflavonoids like this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing.

-

¹H NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: Standard proton experiment.

-

Parameters: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and relaxation delay.

-

-

¹³C NMR Acquisition:

-

Instrument: A high-field NMR spectrometer.

-

Experiment: Proton-decoupled carbon experiment.

-

Parameters: Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

-

2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, various 2D NMR experiments can be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile), often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer such as a Quadrupole Time-of-Flight (QTOF) or an Orbitrap, is commonly used.

-

Data Acquisition:

-

Full Scan MS: The instrument is first operated in full scan mode to determine the mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS): The molecular ion is then selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides structural information.

-

Biological Activity and Signaling Pathways

This compound has been identified as an antibacterial agent.[1] While the specific molecular mechanisms of this compound are still under investigation, the antibacterial activities of flavonoids, in general, are known to involve several key processes.

Potential Antibacterial Mechanisms of Action

Based on the known activities of related isoflavonoids, the antibacterial action of this compound may involve one or more of the following mechanisms:

-

Disruption of Bacterial Membranes: Flavonoids can intercalate into the bacterial cell membrane, leading to a loss of integrity, increased permeability, and dissipation of the membrane potential.[3][4][5] This can disrupt essential cellular processes and lead to cell death.

-

Inhibition of Bacterial Enzymes: Flavonoids have been shown to inhibit various bacterial enzymes that are crucial for survival, such as DNA gyrase and enzymes involved in cell wall synthesis.[6][7][8][9][10]

-

Interference with Bacterial Signaling: Some flavonoids can interfere with bacterial quorum sensing and other signaling pathways that regulate virulence and biofilm formation.

The following diagram illustrates a hypothetical workflow for investigating the antibacterial mechanism of this compound.

Caption: A logical workflow for elucidating the antibacterial mechanism of this compound.

The following diagram illustrates a plausible signaling pathway for the antibacterial action of this compound, focusing on the disruption of the bacterial cell membrane.

Caption: A simplified diagram of this compound's potential effect on the bacterial cell membrane.

Conclusion

This compound presents a promising scaffold for the development of new antibacterial agents. This guide has summarized the available spectroscopic information and outlined general methodologies for its characterization. Further research is warranted to fully elucidate its NMR and MS spectral data and to investigate its specific antibacterial mechanism of action and its effects on bacterial signaling pathways. Such studies will be crucial for realizing the full therapeutic potential of this natural product.

References

- 1. This compound | C16H14O5 | CID 439310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Effects of the antimicrobial peptide temporin L on cell morphology, membrane permeability and viability of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Weakening Effect of Cell Permeabilizers on Gram-Negative Bacteria Causing Biodeterioration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polymyxins and Bacterial Membranes: A Review of Antibacterial Activity and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecules that Inhibit Bacterial Resistance Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial and Antibiofilm Activities of β-Lapachone by Modulating the Catalase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Inhibition of β-lactamase function by de novo designed peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Challenges of Vestitone: A Technical Guide to Its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vestitone, a naturally occurring isoflavonoid, has garnered interest within the scientific community for its potential therapeutic applications. However, its progression from a promising compound to a viable pharmaceutical agent is contingent on a thorough understanding of its physicochemical properties, particularly its solubility and stability. This technical guide provides a comprehensive overview of the known data and methodologies pertinent to the solubility and stability of this compound. Due to a notable gap in publicly available, quantitative data specific to this compound, this document leverages information on structurally similar isoflavonoids to provide researchers with a foundational understanding and practical guidance for their own experimental investigations. The guide details established experimental protocols for determining solubility and conducting stability studies, and outlines potential degradation pathways.

Introduction to this compound

This compound, chemically known as (3R)-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one, is a hydroxyisoflavanone that has been identified in various plants, including Erythrina fusca and Dalbergia parviflora[1]. Like other isoflavonoids, it is being explored for a range of biological activities. However, the inherent characteristics of the isoflavonoid scaffold, such as poor aqueous solubility, can present significant challenges in formulation development and bioavailability. Furthermore, understanding the stability of this compound under various environmental conditions is crucial for ensuring its quality, efficacy, and safety throughout its shelf life.

Solubility of this compound

Qualitative Solubility Profile (Inferred from Isoflavonoid Class):

-

Aqueous Solubility: Isoflavonoids, including this compound, are generally characterized by low aqueous solubility due to their predominantly hydrophobic structure.

-

Organic Solvents: They typically exhibit better solubility in polar organic solvents. It is anticipated that this compound would be soluble in solvents like DMSO and dimethylformamide (DMF), and sparingly soluble in alcohols such as ethanol and methanol.

Table 1: Anticipated Solubility Profile of this compound in Common Solvents

| Solvent | Anticipated Solubility | Rationale |

| Water | Poor | Predominantly hydrophobic isoflavonoid structure. |

| Phosphate-Buffered Saline (PBS) | Poor | Similar to water, with slight improvement depending on pH. |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for poorly soluble drug candidates. |

| Ethanol | Sparingly Soluble | Often used in formulations, but may require co-solvents. |

| Methanol | Sparingly Soluble | Similar polarity to ethanol. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound (pure compound)

-

Selected solvent (e.g., water, PBS, DMSO, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.

-

Seal the vial tightly and place it in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or µg/mL.

Stability of this compound

Detailed stability studies on this compound, including identification of its degradation products and degradation kinetics, are not extensively reported. However, the stability of a pharmaceutical compound is a critical quality attribute that must be thoroughly investigated. Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods[2][3][4].

Potential Degradation Pathways

Based on the chemical structure of this compound (a hydroxyisoflavanone), several degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: The ester linkage within the chromen-4-one ring system may be susceptible to hydrolysis under acidic or alkaline conditions.

-

Oxidation: The phenolic hydroxyl groups present in the structure are prone to oxidation, which can be initiated by exposure to oxygen, light, or oxidizing agents.

-

Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation.

-

Thermal Degradation: High temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To identify the potential degradation products of this compound and to develop a stability-indicating analytical method.

Stress Conditions:

-

Acid Hydrolysis: Treat a solution of this compound in a suitable solvent with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80 °C).

-

Alkaline Hydrolysis: Treat a solution of this compound with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Expose a solution of this compound to an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature.

-

Photostability: Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 60-80 °C).

Procedure:

-

Prepare solutions of this compound in a suitable solvent system.

-

Expose the solutions and solid drug substance to the stress conditions outlined above for a specified duration.

-

At appropriate time points, withdraw samples and neutralize them if necessary.

-

Analyze the stressed samples using a suitable analytical technique, typically a stability-indicating HPLC method, to separate the parent drug from its degradation products.

-

Characterize the degradation products using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures[5].

Table 2: General Forced Degradation Conditions for Isoflavonoids

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 N HCl | 2 - 8 hours at 60-80 °C |

| Alkaline Hydrolysis | 0.1 N NaOH | 1 - 4 hours at RT or 40 °C |

| Oxidation | 3-30% H₂O₂ | 24 hours at RT |

| Photodegradation | ICH Q1B conditions | As per guidelines |

| Thermal Degradation | 60-80 °C | 24 - 72 hours |

Visualization of Experimental Workflows and Pathways

Experimental Workflow for Solubility Determination

Caption: Workflow for Solubility Determination.

General Workflow for Forced Degradation Studies

Caption: Forced Degradation Study Workflow.

Potential Degradation Signaling Pathway

Caption: Potential Degradation Pathways.

Conclusion and Future Directions

The successful development of this compound as a therapeutic agent hinges on a comprehensive understanding of its solubility and stability. This guide has provided an overview of the anticipated properties of this compound based on its isoflavonoid structure and has detailed the standard experimental protocols necessary for its characterization. It is imperative for researchers to conduct rigorous experimental studies to generate specific quantitative data for this compound. This will involve systematic solubility testing in a range of pharmaceutically relevant solvents and comprehensive forced degradation studies to identify its degradation products and establish its degradation pathways. The development and validation of a stability-indicating analytical method will be a critical step in this process. The information generated from these studies will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the quality and safety of any future this compound-based products.

References

- 1. This compound | C16H14O5 | CID 439310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biopharminternational.com [biopharminternational.com]

- 3. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

The Biological Activities of Hydroxyisoflavanones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyisoflavanones, a subclass of isoflavonoids, are naturally occurring phenolic compounds found in various plants, particularly in the legume family. These compounds are characterized by a 3-phenylchroman-4-one backbone with hydroxyl group substitutions. In recent years, hydroxyisoflavanones have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological effects of hydroxyisoflavanones, with a focus on their antioxidant, anticancer, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data, and visual representations of key signaling pathways.

Core Biological Activities

Hydroxyisoflavanones exhibit a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutics. The position and number of hydroxyl groups on the isoflavanone scaffold play a crucial role in determining their specific biological effects and potency.

Antioxidant Activity

The antioxidant properties of hydroxyisoflavanones are primarily attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The presence of hydroxyl groups on the aromatic rings is a key determinant of their radical-scavenging capacity.

Quantitative Data for Antioxidant Activity

| Compound | Assay | IC50 Value | Reference |

| 7-Hydroxyflavone | DPPH radical scavenging | 5.55 ± 0.81 µg/mL | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of a compound.

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and protected from light.

-

Sample Preparation: Dissolve the test hydroxyisoflavanone compound in the same solvent as the DPPH solution to prepare a series of concentrations.

-

Reaction Mixture: In a 96-well microplate, add a specific volume of the test compound solution to a defined volume of the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that inhibits 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the compound concentrations.

Anticancer Activity

Several hydroxyisoflavanones have demonstrated significant anticancer properties, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of metastasis. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer development and progression.

Quantitative Data for Anticancer Activity

| Compound | Cell Line | Assay | IC50 Value | Reference |

| 7-Hydroxyflavone | HeLa (cervical cancer) | MTT | 22.56 ± 0.21 µg/mL | [1] |

| 7-Hydroxyflavone | MDA-MB-231 (breast cancer) | MTT | 3.86 ± 0.35 µg/mL | [1] |

| 5,7-Dimethoxyflavone | HepG2 (liver cancer) | MTT | 25 µM | [2] |

| 5,7-Dihydroxyflavone | HepG2 (liver cancer) | MTT | > 20 µmol/L (low cytotoxicity alone) | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat the cells with various concentrations of the hydroxyisoflavanone compound for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the treatment period, add a sterile MTT solution (e.g., 0.5 mg/mL in phosphate-buffered saline) to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Anti-inflammatory Activity

Hydroxyisoflavanones can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and by modulating inflammatory signaling pathways. A key target in this process is the cyclooxygenase-2 (COX-2) enzyme. The isoflavones daidzein and genistein have been shown to suppress COX-2 expression.[4][5] 8-Hydroxydaidzein, a metabolite of daidzein, has also been shown to downregulate inflammatory gene expression, including COX-2.[6]

Experimental Protocol: COX-2 Inhibition Assay (In Vitro)

This protocol outlines a general procedure for a cell-free COX-2 inhibition assay.

-

Reagents: Purified COX-2 enzyme, arachidonic acid (substrate), and a detection reagent (e.g., a fluorescent probe that reacts with prostaglandins).

-

Reaction Setup: In a microplate, combine the COX-2 enzyme with the test hydroxyisoflavanone compound at various concentrations. A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control, and a vehicle control is also included.

-

Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Detection: Stop the reaction and add the detection reagent. Measure the signal (e.g., fluorescence) which is proportional to the amount of prostaglandin produced.

-

Calculation: The percentage of COX-2 inhibition is calculated by comparing the signal from the test compound wells to the control wells. The IC50 value is then determined.

Neuroprotective Effects

Certain hydroxyisoflavanones have shown promise in protecting neurons from damage and degeneration, suggesting their potential in the management of neurodegenerative diseases. Their neuroprotective mechanisms often involve the modulation of signaling pathways that promote cell survival and reduce apoptosis. The isoflavone formononetin has been reported to have an EC50 of 0.027 µg/ml for its neuroprotective effects.[7] It has been shown to protect against NMDA-induced apoptosis in cortical neurons.[8]

Experimental Protocol: Western Blot for Akt Phosphorylation

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation state of signaling proteins like Akt (Protein Kinase B) through the detection of its phosphorylated form.

-

Cell Culture and Treatment: Culture neuronal cells and treat them with the neurotoxic agent (e.g., NMDA) in the presence or absence of the test hydroxyisoflavanone for a specified time.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of Akt (p-Akt) and another for total Akt.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the effect of the hydroxyisoflavanone on Akt phosphorylation.

Signaling Pathway Modulation

Hydroxyisoflavanones exert their biological effects by interacting with and modulating various intracellular signaling pathways. Understanding these interactions is crucial for elucidating their mechanisms of action and for the targeted design of new drugs.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. Aberrant activation of this pathway is common in many cancers. The isoflavone formononetin has been shown to modulate the PI3K/Akt pathway as part of its neuroprotective effects.[9]

Caption: PI3K/Akt signaling pathway and the modulatory effect of Formononetin.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is frequently observed in many types of cancer. The isoflavone genistein has been shown to suppress the activation of STAT3.[10][11][12]

Caption: STAT3 signaling pathway and the inhibitory effect of Genistein.

Conclusion

Hydroxyisoflavanones represent a promising class of natural compounds with a remarkable range of biological activities. Their antioxidant, anticancer, anti-inflammatory, and neuroprotective properties, substantiated by growing in vitro and in vivo evidence, underscore their potential for therapeutic applications. The data and experimental protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the full potential of these fascinating molecules. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of specific hydroxyisoflavanones is warranted to translate these preclinical findings into novel and effective therapeutic agents for a variety of human diseases. The continued exploration of their mechanisms of action, particularly their interactions with key signaling pathways, will be instrumental in the development of targeted and personalized therapies.

References

- 1. Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L: insights from extensive in vitro, DFT, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5,7-Dihydroxyflavone Enhances the Apoptosis-Inducing Potential of TRAIL in Human Tumor Cells via Regulation of Apoptosis-Related Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The Antioxidant and Anti-Inflammatory Activities of 8-Hydroxydaidzein (8-HD) in Activated Macrophage-Like RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effects of formononetin against NMDA-induced apoptosis in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Focusing on Formononetin: Recent Perspectives for its Neuroprotective Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of genistein on activation of STAT3 induced by brain ischemia/reperfusion in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of esophageal-carcinoma cell proliferation by genistein via suppression of JAK1/2-STAT3 and AKT/MDM2/p53 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Genistein inhibits stemness of SKOV3 cells induced by macrophages co-cultured with ovarian cancer stem-like cells through IL-8/STAT3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Vestitone: A Technical Guide to a Bioactive Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vestitone, a naturally occurring isoflavanone, has garnered scientific interest for its potential therapeutic properties. As a secondary metabolite found in various plant species, particularly within the Leguminosae family, it exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthetic pathway, and known biological activities with a focus on its mechanism of action. This document synthesizes available data to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction to this compound

This compound is a chiral hydroxyisoflavanone, a class of isoflavonoids characterized by the absence of a double bond between carbons 2 and 3 of the C-ring.[1] It is recognized as a secondary metabolite, a compound not directly involved in the normal growth, development, or reproduction of the organism but often playing a role in defense mechanisms.[1] The (3R)-enantiomer is the commonly occurring natural form.

Chemical Properties and Structure

This compound's chemical structure consists of a chromanone ring system with a phenyl group attached at the 3-position. Specifically, it is (3R)-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chroman-4-one.[1] Its molecular formula is C₁₆H₁₄O₅, with a molecular weight of 286.28 g/mol .[1]

| Property | Value | Source |

| IUPAC Name | (3R)-7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chroman-4-one | --INVALID-LINK-- |

| Molecular Formula | C₁₆H₁₄O₅ | --INVALID-LINK-- |

| Molecular Weight | 286.28 g/mol | --INVALID-LINK-- |

| CAS Number | 66211-83-4 | --INVALID-LINK-- |

| Chiral Center | C3 | Inferred from structure |

| Natural Enantiomer | (3R)-Vestitone | Inferred from literature |

Biosynthesis of this compound

This compound is a product of the isoflavonoid branch of the phenylpropanoid pathway, which is prominent in leguminous plants. The biosynthesis begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the flavanone liquiritigenin. From liquiritigenin, the pathway to isoflavonoids diverges, leading to the formation of this compound.

Biological Activities and Mechanism of Action

This compound has been reported to exhibit several biological activities, with anti-inflammatory effects being the most studied. It also shows potential as an antioxidant and antimicrobial agent.

Anti-inflammatory Activity

This compound's anti-inflammatory properties are primarily attributed to its ability to modulate the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.

Signaling Pathway:

While specific quantitative data for this compound is limited in publicly available literature, isoflavonoids, in general, have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This is a key indicator of anti-inflammatory activity.

| Assay | Cell Line | IC₅₀ / EC₅₀ | Source |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Data not available | |

| COX-2 Expression Inhibition | - | Data not available | |

| iNOS Expression Inhibition | - | Data not available |

Antioxidant Activity

The antioxidant potential of this compound is attributed to its phenolic structure, which can donate hydrogen atoms to neutralize free radicals. Standard assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

| Assay | EC₅₀ | Source |

| DPPH Radical Scavenging Activity | Data not available | |

| ABTS Radical Scavenging Activity | Data not available |

Antimicrobial Activity

This compound has been reported to possess antibacterial properties.[1] The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

| Bacterial Strain | MIC | Source |

| Staphylococcus aureus | Data not available | |

| Escherichia coli | Data not available |

Anticancer Activity

Preliminary studies on isoflavonoids suggest potential anticancer activities, often evaluated by their cytotoxicity against various cancer cell lines.

| Cell Line | IC₅₀ | Source |

| MCF-7 (Breast Cancer) | Data not available | |

| HeLa (Cervical Cancer) | Data not available |

Experimental Protocols

The following sections outline generalized experimental protocols for the key bioassays mentioned. It is important to note that these are representative methods, and specific parameters may need to be optimized for this compound.

Extraction and Isolation of this compound

This protocol provides a general workflow for the extraction and isolation of isoflavonoids from plant material.

Protocol:

-

Plant Material Preparation: The plant material (e.g., heartwood of Dalbergia parviflora) is air-dried and ground into a fine powder.

-

Extraction: The powdered material is macerated with a suitable solvent, such as methanol, at room temperature for several days. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fraction enriched with this compound is further purified using column chromatography on silica gel, eluting with a gradient of solvents (e.g., a mixture of n-hexane and ethyl acetate).

-

Final Purification: Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined. Final purification to obtain pure this compound is often achieved using preparative high-performance liquid chromatography (HPLC).

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

-

Incubation: The plate is incubated for a further 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at approximately 540 nm.

-

Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration of this compound that inhibits NO production by 50%, can then be determined.

Antioxidant Assay: DPPH Radical Scavenging Activity

This spectrophotometric assay measures the ability of a compound to scavenge the stable DPPH free radical.

Protocol:

-

Sample Preparation: A series of dilutions of this compound are prepared in a suitable solvent (e.g., methanol).

-

Reaction Mixture: A solution of DPPH in the same solvent is prepared. An aliquot of the this compound solution is mixed with the DPPH solution.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance of DPPH (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated. The EC₅₀ value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is then determined.

Antibacterial Assay: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Bacterial Culture: The test bacteria (e.g., Staphylococcus aureus) are grown in a suitable broth medium to a specific optical density.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microplate containing the broth medium.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

-

Incubation: The microplate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Conclusion

This compound, as a naturally occurring isoflavanone, demonstrates a promising profile of biological activities, particularly in the realm of anti-inflammatory action through the modulation of the NF-κB pathway. While its antioxidant and antimicrobial properties further enhance its therapeutic potential, a notable gap exists in the literature regarding specific quantitative data (IC₅₀, EC₅₀, MIC values) for these activities. The general protocols provided in this guide offer a starting point for researchers to systematically evaluate the efficacy of this compound. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to quantify its potency across a range of biological assays. Such research will be crucial for unlocking the full therapeutic potential of this intriguing secondary metabolite in the development of novel pharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for Vestitone Extraction from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vestitone is an isoflavonoid, a class of phenolic compounds found in various plants, particularly in legumes such as Medicago sativa (alfalfa).[1] Isoflavonoids have garnered significant interest in the scientific community due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.[2] These biological effects are often attributed to their ability to modulate key cellular signaling pathways. This document provides detailed protocols for the extraction of this compound from plant material, methods for its quantification, and an overview of the signaling pathways potentially affected by this compound.

Data Presentation: Comparison of Extraction Methods

The efficiency of this compound extraction is highly dependent on the chosen method and solvent. The following table summarizes quantitative data on the extraction of total flavonoids from Medicago sativa, which can be used as a proxy for this compound yield, under different extraction conditions.[3]

| Extraction Method | Plant Part | Solvent | Temperature (°C) | Time | Total Flavonoid Content (mg Rutin Equivalents/g Dry Matter) | Reference |

| Maceration | Flowers | 70% Ethanol | Room Temp | 24 h | 35.2 ± 3.1 | [3] |

| Leaves | 70% Ethanol | Room Temp | 24 h | 41.5 ± 3.8 | [3] | |

| Stems | 70% Ethanol | Room Temp | 24 h | 12.1 ± 1.1 | [3] | |